4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid
Description
4-[2-Amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid is a polyaromatic carboxylic acid derivative characterized by a central benzene ring substituted with an amino group, a 4-carboxyphenyl moiety, and an isopropyl group (propan-2-yl). The compound’s structure adheres to IUPAC nomenclature rules, where substituents are prioritized based on functional group hierarchy (carboxylic acid > amino > alkyl) and positional numbering .
Properties
Molecular Formula |
C23H21NO4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid |
InChI |
InChI=1S/C23H21NO4/c1-13(2)18-11-19(14-3-7-16(8-4-14)22(25)26)21(24)20(12-18)15-5-9-17(10-6-15)23(27)28/h3-13H,24H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
QCJWRZMUPARWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino group. The carboxyl group is usually introduced through carboxylation reactions. The isopropyl group can be added via Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid exhibits potent anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in cancer progression and metastasis. For instance, it can inhibit matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
3. Anti-inflammatory Properties
In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Biochemical Applications
1. Drug Delivery Systems
The compound's unique chemical structure allows it to be utilized in drug delivery systems. Its ability to form nanoparticles enhances the bioavailability of drugs, particularly in targeting specific tissues or cells in the body. Studies have demonstrated its effectiveness in encapsulating chemotherapeutic agents, thereby improving therapeutic outcomes while reducing side effects .
2. Photodynamic Therapy
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid has been explored for use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it suitable for targeting cancer cells selectively while sparing healthy tissues .
Industrial Applications
1. Cosmetic Industry
Due to its antioxidant properties, this compound is being investigated for incorporation into cosmetic formulations. It can help protect skin from oxidative stress caused by environmental factors, thus contributing to anti-aging products .
2. Agricultural Uses
The compound's bioactive properties extend to agricultural applications where it may be used as a natural pesticide or herbicide. Its efficacy against certain pathogens and pests is being researched to develop sustainable agricultural practices .
Case Studies
Mechanism of Action
The mechanism of action of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid involves its interaction with specific molecular targets. The amino and carboxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The isopropyl group can influence the compound’s hydrophobic interactions, potentially altering its binding affinity and specificity.
Comparison with Similar Compounds
4-(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-Anthracenyl)benzoic Acid (TTAB)
- Structure : A benzoic acid derivative with a fused tetracyclic anthracenyl group.
- Activity: Binds preferentially to retinoic acid receptors (RARs), inhibiting cervical carcinoma cell proliferation at IC₅₀ = 0.2 nM .
- Key Difference : The anthracenyl group in TTAB enhances lipophilicity and RAR affinity compared to the target compound’s simpler phenyl substituents.
6-(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-Naphthalenyl)-2-Naphthalenecarboxylic Acid (TTNN)
- Structure : A naphthalene-based carboxylic acid.
- Activity : Inhibits cell proliferation at IC₅₀ = 0.2 µM, demonstrating lower potency than TTAB due to reduced steric complementarity with RARs .
- Key Difference: The naphthalene backbone in TTNN provides rigidity but limits conformational flexibility compared to the target compound’s amino-substituted phenyl ring.
SR11217 (4-(2-Methyl-1-(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-Naphthalenyl)propenyl)benzoic Acid)
- Structure : Features a propenyl linker and naphthalenyl group.
- Activity: Binds retinoid X receptors (RXRs) with lower efficacy (18% inhibition at 1 µM) .
- Key Difference : The propenyl group in SR11217 introduces geometric isomerism, which may reduce binding efficiency compared to the target compound’s isopropyl group.
Carboxy-Substituted Aromatic Acids
3-(4-Carboxyphenyl)propionic Acid
- Structure : A propionic acid chain linked to a 4-carboxyphenyl group.
- Properties : Lower molecular weight (208.2 g/mol) and higher solubility in polar solvents due to the shorter aliphatic chain .
- Key Difference: The absence of aromatic amino substituents limits its ability to engage in π-π stacking interactions.
3-[3-(4-Carboxyphenyl)-4-(2-Hydroxyamino-2-oxo-ethyl)-1H-pyrazol-5-yl]benzoic Acid
- Structure: Contains a pyrazole ring with hydroxyamino and carboxyphenyl groups.
- Synthesis : Synthesized via BBr₃-mediated demethylation, highlighting the need for protective groups in multi-step syntheses .
Complex Benzodioxole Derivatives
5-{[(2-{[Bis(4-Methoxyphenyl)methyl]carbamoyl}benzyl)(prop-2-en-1-yl)amino]methyl}-1,3-benzodioxole-4-carboxylic Acid
- Structure : A benzodioxole scaffold with methoxyphenyl and propenyl substituents.
- Properties : The dioxole ring enhances electron density, influencing redox behavior and receptor binding .
Comparative Data Table
Mechanistic and Structural Insights
- Electronic Effects: The target compound’s carboxylic acid and amino groups facilitate hydrogen bonding and electrostatic interactions, similar to TTAB’s RAR-binding mechanism .
- Steric Considerations : The isopropyl group may hinder binding to RXRs, analogous to SR11217’s reduced efficacy due to steric clashes .
- Noncovalent Interactions: π-π stacking between aromatic rings and van der Waals interactions with hydrophobic pockets are critical for activity, as seen in retinoid derivatives .
Biological Activity
4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by an amino group and a carboxylic acid moiety, which are crucial for its interaction with biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid can be represented as follows:
This compound has a molecular weight of 350.40 g/mol and features both hydrophilic (carboxylic acid) and hydrophobic (phenyl rings) characteristics, which influence its solubility and interaction with biological membranes.
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid exhibit several biological activities:
- Antioxidant Activity : Compounds in this class have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Inhibition of Protein Degradation Pathways : Studies have demonstrated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), promoting protein homeostasis in cells .
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Cytotoxic Effects : Research has indicated that certain benzoic acid derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB signaling pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity : A study highlighted that benzoic acid derivatives could significantly reduce oxidative stress markers in human fibroblasts, suggesting their potential as protective agents against aging-related cellular damage .
- Protein Degradation Pathways : In vitro assays showed that 4-[2-amino-3-(4-carboxyphenyl)-5-propan-2-ylphenyl]benzoic acid enhanced proteasomal activity by up to 467% compared to control groups, indicating its role in modulating protein degradation systems .
- Cytotoxic Effects on Cancer Cells : In a recent investigation, this compound was found to inhibit the proliferation of various cancer cell lines through mechanisms involving the activation of apoptotic pathways and inhibition of survival signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
